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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing sample volume and concentration for size-exclusion

chromatography using SEPHADEX G-150. Below you will find frequently asked questions

(FAQs) and troubleshooting guides to address common issues encountered during

experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is the recommended sample volume to apply to a SEPHADEX G-150 column?

The optimal sample volume is dependent on the desired resolution of your separation. For

high-resolution fractionation of components with small size differences, it is recommended to

use a small sample volume. Conversely, for group separations, such as desalting, a larger

sample volume can be applied.

Application
Recommended Sample Volume (% of
Total Column Volume)

High-Resolution Fractionation 0.5% to 2%[1][2]

Acceptable Separation (General) Up to 4-5%[1][3][4]

Group Separation (e.g., Desalting) Up to 30%[1][2][5][6][7][8]

Q2: What is the maximum recommended protein concentration for a sample?
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While gel filtration is largely independent of sample concentration, it is crucial to avoid high

viscosity, which can lead to poor resolution.[3] The viscosity of the sample should not exceed

1.5 times that of the buffer being used.[9] For most proteins in aqueous buffers, a maximum

concentration of 70 mg/mL is recommended.[3][9] However, for some applications, keeping the

concentration below 20 mg/mL may be beneficial.[3]

Q3: How does sample viscosity affect the separation on SEPHADEX G-150?

High sample viscosity can lead to irregular flow patterns within the column, a phenomenon

known as "fingering," which significantly compromises separation resolution.[3] This can result

in broad and skewed peaks. To mitigate this, if a sample is too viscous, it should be diluted

before application.[4]

Q4: What should I do if my sample contains particulate matter?

Samples should be free of particulate matter before being loaded onto the column. It is

recommended to centrifuge the sample and/or filter it through a 0.45 µm filter immediately

before application to remove any precipitates or aggregates.[1][9] This will help prevent column

clogging and extend the life of the chromatography medium.[2]

Q5: Can I use different buffers for my sample and the column equilibration?

Yes, the sample buffer does not need to be the same as the column running buffer. The sample

will be exchanged into the running buffer during the separation process.[1] However, it is

important to ensure that the buffer conditions are compatible with the stability and activity of

your target molecules.[1][2]

Troubleshooting Guide
Problem: Poor resolution or overlapping peaks.
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Possible Cause Suggested Solution

Sample volume is too large.

For high-resolution separations, reduce the

sample volume to 0.5-2% of the total column

volume.[1][2] If a large sample volume is

necessary, consider concentrating the sample

before application or running the separation

multiple times with smaller volumes and pooling

the fractions.[1][5]

Sample viscosity is too high.

Dilute the sample to reduce its viscosity. The

relative viscosity of the sample should not be

more than 1.5 times that of the elution buffer.[9]

A protein concentration below 70 mg/mL is

generally recommended.[3][9]

Flow rate is too high.

A flow rate that is too high may not allow

sufficient time for molecules to equilibrate

between the mobile and stationary phases.[2]

Reduce the flow rate. The optimal flow rate for

proteins is often in the range of 2 to 10 cm/h.[2]

Uneven column packing.

Ensure the column is packed uniformly without

any air bubbles.[10] If necessary, repack the

column.[10]

Problem: Column is clogged or has a very slow flow rate.
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Possible Cause Suggested Solution

Particulate matter in the sample.
Centrifuge and/or filter the sample (0.45 µm

filter) immediately before application.[1][9]

Sample is too concentrated or viscous. Dilute the sample before loading.[10]

Microbial growth in the column.

Clean the column according to the

manufacturer's instructions and store it in 20%

ethanol or another appropriate antimicrobial

agent when not in use.[11]

Compressed gel bed.

For softer gels like SEPHADEX G-150, avoid

excessive pressure during packing and

operation.[12] If the bed is compressed, it may

need to be repacked.

Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution Separation

Solubilization: Ensure your sample is fully dissolved in a suitable buffer. The buffer should be

chosen to maintain the stability and activity of the target molecule.[1][9]

Clarification: To remove any particulate matter, centrifuge the sample. Subsequently, filter the

supernatant through a 0.45 µm syringe filter.[9]

Concentration Adjustment: If necessary, adjust the protein concentration to be within the

recommended range (ideally below 70 mg/mL) to avoid viscosity issues.[3][9]

Volume Determination: Calculate the desired sample volume, which should be between

0.5% and 2% of your packed column's total volume for optimal resolution.[1][2]

Visualizations
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Sample Preparation Chromatography
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Caption: Experimental workflow for sample preparation and application on a SEPHADEX G-
150 column.
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Caption: Logical relationship between sample parameters and separation outcome in size-

exclusion chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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